molecular formula C11H16ClNO B6324001 N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158305-74-8

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B6324001
CAS No.: 1158305-74-8
M. Wt: 213.70 g/mol
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is 213.0920418 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701863
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360058-83-9
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information on its core chemical scaffold, proposes robust synthetic routes based on established chemical principles, and discusses its potential applications.

Introduction to the Tetrahydropyran-4-amine Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its saturated, non-planar structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and reduced off-target toxicity. The incorporation of an amine functionality at the 4-position creates a versatile building block, Tetrahydro-2H-pyran-4-amine, which serves as a precursor for a wide range of more complex molecules. The hydrochloride salt form of these amines enhances their stability and aqueous solubility, making them easier to handle and formulate.[1]

This guide focuses on the N-phenyl derivative, N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. While this specific compound is not extensively cataloged, its synthesis and properties can be reliably predicted from its constituent parts: the foundational Tetrahydro-2H-pyran-4-amine and the well-understood principles of N-arylation.

Chemical Structure and Nomenclature

A clear understanding of the molecule begins with its precise structure and systematic name.

Chemical Structure

The structure consists of a central tetrahydropyran ring with a phenylamino group attached to the 4-position. The amine is protonated to form the hydrochloride salt.

Structure of N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride

Caption: 2D structure of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:

N-phenyl-tetrahydro-2H-pyran-4-amine hydrochloride

Synonyms for the core amine structure include N-phenyl-oxan-4-amine.

Physicochemical Properties

The properties of the parent compound, Tetrahydro-2H-pyran-4-amine hydrochloride, are well-documented. Based on these, we can predict the properties of the N-phenyl derivative.

Properties of Tetrahydro-2H-pyran-4-amine Hydrochloride (Precursor)
PropertyValueReference(s)
CAS Number 33024-60-1[1][2][3]
Molecular Formula C₅H₁₂ClNO[1][3]
Molecular Weight 137.61 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 218-219 °C[2]
Solubility Soluble in water[1]
SMILES Cl.NC1CCOCC1[1][2]
Predicted Properties of N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride

The addition of a phenyl group is expected to increase the molecular weight and lipophilicity (logP), and likely alter the melting point.

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₁₆ClNOAddition of a C₆H₅ group and removal of one H from the amine.
Molecular Weight 213.71 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
logP (octanol/water) ~2.5 - 3.5The phenyl group significantly increases lipophilicity compared to the parent amine.
Aqueous Solubility Moderately solubleThe hydrochloride salt form enhances solubility, but the phenyl group will decrease it compared to the precursor.
SMILES Cl.c1ccc(cc1)NC1CCOCC1Standard representation of the structure.

Synthesis and Manufacturing

There is no standard, commercially documented synthesis for N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. However, it can be readily prepared from commercially available starting materials via well-established synthetic routes. The general approach involves the synthesis of the precursor amine followed by an N-arylation reaction.

Synthesis of the Precursor: Tetrahydro-2H-pyran-4-amine

A common and efficient method for synthesizing the precursor is the reductive amination of Tetrahydro-4H-pyran-4-one.

Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one

  • Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one in a suitable solvent such as methanol, add an aqueous solution of ammonium formate.

  • Catalyst Addition: Add a palladium on activated carbon catalyst (10% Pd/C).

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction proceeds via the in-situ formation of an imine, which is then reduced by the palladium catalyst and formate.

  • Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: The resulting free base, Tetrahydro-2H-pyran-4-amine, can be purified or used directly in the next step.

Workflow for Precursor Synthesis

start Tetrahydro-4H-pyran-4-one reagents Ammonium Formate 10% Pd/C Methanol/Water start->reagents Add reaction Reductive Amination (Stir at RT, overnight) reagents->reaction workup Filtration & Concentration reaction->workup product Tetrahydro-2H-pyran-4-amine workup->product

Caption: Reductive amination workflow for precursor synthesis.

Proposed Synthetic Routes for N-Arylation

Two highly effective and widely used methods for the N-arylation of amines are the Buchwald-Hartwig amination and direct reductive amination with a ketone/aniline pair.

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[4][5][6][7] It involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Tetrahydro-2H-pyran-4-amine, an aryl halide (e.g., bromobenzene or chlorobenzene), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).[8]

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with a suitable solvent like ether, and filter. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude N-Phenyltetrahydro-2H-pyran-4-amine is purified by column chromatography.

Workflow for Buchwald-Hartwig Amination

amine Tetrahydro-2H-pyran-4-amine reagents Aryl Halide (e.g., Bromobenzene) Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand Base (e.g., NaOtBu) amine->reagents Add reaction Buchwald-Hartwig Coupling (Toluene, Heat) reagents->reaction workup Aqueous Workup & Concentration reaction->workup product N-Phenyltetrahydro-2H-pyran-4-amine workup->product

Caption: Buchwald-Hartwig amination workflow.

This one-pot method involves the reaction of a ketone (Tetrahydro-4H-pyran-4-one) with an aniline in the presence of a reducing agent.[9][10][11][12][13]

Protocol: Direct Reductive Amination with Aniline

  • Reaction Setup: Combine Tetrahydro-4H-pyran-4-one and aniline in a suitable solvent (e.g., methanol or dichloromethane).

  • Imine Formation: Add a dehydrating agent or use conditions that favor imine formation (e.g., molecular sieves or a Dean-Stark trap with toluene). A catalytic amount of acid can accelerate this step.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture. These reagents selectively reduce the in-situ formed iminium ion over the ketone.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Workflow for Direct Reductive Amination

ketone Tetrahydro-4H-pyran-4-one reagents Aniline Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM) ketone->reagents Add reaction Direct Reductive Amination (Stir at RT) reagents->reaction workup Aqueous Workup & Concentration reaction->workup product N-Phenyltetrahydro-2H-pyran-4-amine workup->product

Caption: Direct reductive amination workflow.

Formation of the Hydrochloride Salt

To obtain the final product, the purified N-Phenyltetrahydro-2H-pyran-4-amine (free base) is converted to its hydrochloride salt.

Protocol: Salt Formation

  • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The N-Phenyltetrahydro-2H-pyran-4-amine scaffold is a valuable building block for the synthesis of novel chemical entities for drug discovery. The combination of the drug-like tetrahydropyran ring and the N-aryl amine motif is found in a variety of biologically active compounds. Potential applications include:

  • Scaffold for Kinase Inhibitors: The N-aryl amine structure is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket of the enzyme.

  • GPCR Ligands: The lipophilic nature of the phenyl group combined with the basic amine makes this scaffold suitable for targeting G-protein coupled receptors.

  • Ion Channel Modulators: The structure can be elaborated to create compounds that interact with various ion channels in the central and peripheral nervous systems.

  • Fragment-Based Drug Discovery: This molecule can serve as a starting fragment for the development of more potent and selective drug candidates.

Conclusion

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, while not a widely cataloged chemical, represents an important and accessible building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern synthetic methods such as the Buchwald-Hartwig amination or direct reductive amination. The physicochemical properties of this compound, particularly its balance of lipophilicity and aqueous solubility (as the hydrochloride salt), make it an attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this promising chemical entity in their research endeavors.

References

  • Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Reductive aminations of ketones with aniline. ResearchGate. Available at: [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012). Green Chemistry Blog. Available at: [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2022). MDPI. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate. Available at: [Link]

  • Tetrahydro-2H-pyran-4-amine hydrochloride. CAS Common Chemistry. Available at: [Link]

  • Tetrahydro-2H-pyran-4-amine Hydrochloride. Pharmaffiliates. Available at: [Link]

Sources

Melting point and thermal properties of N-Phenyltetrahydro-2H-pyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Thermal Characterization of N-Phenyltetrahydro-2H-pyran-4-amine HCl: A Methodological Framework

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point and thermal properties of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. As a representative arylamine salt within early-stage drug development, its solid-state characteristics are critical predictors of stability, purity, and suitability for formulation. While specific experimental data for this compound is not widely published, this document outlines the authoritative, best-practice methodologies required for its full thermal characterization. Acting as a standard operating procedure and interpretive guide, it is designed for researchers, analytical scientists, and drug development professionals. The guide details protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explains the scientific rationale behind experimental parameters, and uses a structurally related analogue, Tetrahydro-2H-pyran-4-amine hydrochloride, to illustrate data presentation and interpretation.

Introduction: The Critical Role of Thermal Properties in Pharmaceutical Development

N-Phenyltetrahydro-2H-pyran-4-amine HCl is a heterocyclic amine salt with a structure amenable to various applications in medicinal chemistry. In the journey from a newly synthesized hit compound to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are its thermal characteristics. The melting point and thermal stability profile are not mere physical constants; they are foundational data points that inform decisions on purification, handling, formulation, and storage.

  • Identity and Purity: The melting point is a rapid and effective indicator of a compound's identity and purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range often suggests the presence of impurities.

  • Stability and Degradation: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the temperature at which the compound begins to decompose.[1] This thermal stability threshold is critical for defining safe manufacturing (e.g., drying temperature) and storage conditions, and for predicting shelf-life.

  • Polymorphism and Solvation: DSC is exceptionally sensitive to solid-state phase transitions.[2][3] It can identify different crystalline forms (polymorphs) or the presence of bound solvents or water (solvates/hydrates), which have profound implications for a drug's solubility, bioavailability, and stability.

This guide provides the experimental and interpretive framework necessary to generate this critical data package for a novel compound such as N-Phenyltetrahydro-2H-pyran-4-amine HCl.

Foundational Analysis: Melting Point Determination

The melting point remains the first and most fundamental thermal property to be determined. It can be measured by the traditional capillary method or with higher precision using DSC.

Protocol 1: Capillary Melting Point Determination

This method provides a visual melting range and is an excellent preliminary test.

Rationale: This technique relies on visual observation of the phase change from solid to liquid as a function of temperature. The choice of a slow ramp rate near the expected melting point is crucial to allow for thermal equilibrium, ensuring an accurate reading.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional): If the melting point is unknown, perform a rapid scan (10-20 °C/min) to find an approximate value.

  • Definitive Scan: For an accurate measurement, start a new scan at least 20 °C below the approximate melting point with a slow ramp rate of 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes liquid (T_clear). The melting range is reported as T_onset – T_clear.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and detailed view of the melting process. The melting event is observed as an endothermic peak on the DSC thermogram.[4][5]

Rationale: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[3] Melting is an endothermic process, requiring energy (enthalpy of fusion), which is detected as a peak. The extrapolated onset of this peak is internationally recognized as the melting point.[1]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting onset of indium is 156.6 °C.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment.[6]

  • Instrument Program:

    • Equilibration: Equilibrate the system at a starting temperature, e.g., 30 °C.

    • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature well beyond the melting event (e.g., 250 °C or 350 °C).[6]

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔH_fus).

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Experiment cluster_analysis Data Analysis Calibrate Calibrate DSC (Indium Standard) Weigh Weigh Sample (2-5 mg) into Pan Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Program Set Temperature Program (e.g., 30-350°C @ 10°C/min) Seal->Program Load Sample Run Run Analysis (Nitrogen Purge) Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Acquire Data Analyze Analyze Endothermic Peak: - Extrapolated Onset = M.P. - Peak Area = ΔH_fus Thermogram->Analyze Report Report Melting Point & Enthalpy of Fusion Analyze->Report Final Report

Caption: Workflow for Melting Point Determination by DSC.

Comprehensive Thermal Profiling: TGA and DSC

A full thermal profile requires both TGA and DSC to understand stability and phase behavior. TGA measures changes in mass with temperature, while DSC measures changes in heat flow.

Thermogravimetric Analysis (TGA)

Rationale: TGA is essential for assessing thermal stability.[1] It identifies the temperature at which the compound begins to lose mass, which is typically due to decomposition or the loss of volatiles like water or residual solvent. This is crucial for distinguishing a melting event from a melt-decomposition event.

Methodology:

  • Instrument Setup: Use a calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically platinum or ceramic).

  • Instrument Program:

    • Equilibration: Equilibrate at a low temperature (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a standard rate of 10 °C/min under a nitrogen purge to a high temperature where all decomposition is complete (e.g., 600 °C).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

Integrated Thermal Analysis Workflow

A combined TGA and DSC analysis provides a complete picture. The workflow below outlines a logical approach to characterizing a new compound.

Thermal_Analysis_Decision_Tree Start Start: New Compound (N-Phenyltetrahydro-2H-pyran-4-amine HCl) TGA Run TGA (10°C/min to 600°C) Start->TGA DSC Run DSC (10°C/min to 350°C) Start->DSC MassLoss Significant Mass Loss before DSC event? TGA->MassLoss Analyze TGA Data DSC->MassLoss Correlate with DSC Data Decomposition Conclusion: Compound decomposes. No true melting point. MassLoss->Decomposition Yes (at event temp) Hydrate Conclusion: Mass loss corresponds to solvent/water. DSC event is likely melting of solvate or anhydrous form. MassLoss->Hydrate Yes (well before event) Melt Conclusion: No prior mass loss. DSC event is a true melt. MassLoss->Melt No

Caption: Integrated workflow for TGA and DSC analysis.

Data Interpretation: An Illustrative Case Study

Tabulated Data for the Analogue Compound

The following table summarizes melting point data found for the analogue compound from various chemical suppliers and databases. The variation in the reported values highlights the importance of consistent, in-house experimental determination.

PropertyReported ValueSource
Melting Point218-219 °CCAS Common Chemistry[7]
Melting Point228.0 to 232.0 °CTokyo Chemical Industry Co., Ltd.[8]
Hypothetical Thermogram Interpretation

Let's imagine we have run TGA and DSC on our target compound, N-Phenyltetrahydro-2H-pyran-4-amine HCl.

  • TGA Result: The TGA curve is flat until approximately 240 °C, at which point a sharp, single-step mass loss begins, indicating the onset of thermal decomposition.

  • DSC Result: The DSC curve shows a single, sharp endotherm with an extrapolated onset of 235 °C.

Interpretation:

  • Since there is no significant mass loss on the TGA curve at or before 235 °C, the endothermic event observed in the DSC is a true melt, not a decomposition event.

  • The sharpness of the DSC peak suggests the material is of high purity.

  • The compound is thermally stable up to approximately 240 °C under an inert atmosphere. The maximum safe temperature for processing and short-term handling should be kept well below this temperature.

  • The final reported melting point for N-Phenyltetrahydro-2H-pyran-4-amine HCl would be 235 °C (onset, DSC) .

Conclusion

A comprehensive thermal analysis, anchored by Differential Scanning Calorimetry and Thermogravimetric Analysis, is an indispensable component of the physicochemical characterization of any new pharmaceutical compound. This guide provides the detailed, step-by-step methodologies and interpretive logic required to assess the melting point and thermal stability of N-Phenyltetrahydro-2H-pyran-4-amine HCl. By following these protocols, researchers can generate the robust and reliable data needed to guide critical decisions in the drug development pipeline, ensuring the selection of stable and pure candidates for further study. The principles and workflows described herein are broadly applicable to the characterization of other novel small molecules.

References

  • CAS Common Chemistry. (n.d.). Tetrahydro-2H-pyran-4-amine hydrochloride. Retrieved February 16, 2026, from [Link]

  • Avens Publishing Group. (2018, April 30). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Retrieved February 16, 2026, from [Link]

  • IChemE. (2006). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved February 16, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved February 16, 2026, from [Link]

  • IOMC. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on selecting optimal recrystallization solvents and troubleshooting common experimental challenges to achieve high-purity material.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental questions that form the basis of a rational approach to recrystallization for this specific compound.

Q1: What are the key physicochemical properties of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride that influence solvent selection?

A1: The molecular structure dictates the solubility behavior. N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is an amine salt. Its key features are:

  • Ionic Hydrochloride Group (-NH₂⁺Cl⁻): This salt moiety imparts significant polarity, driving solubility in polar solvents like water and lower alcohols.[1]

  • Tetrahydropyran Ring: This cyclic ether contributes moderate polarity.

  • Phenyl Group (-C₆H₅): This aromatic ring is non-polar and introduces hydrophobic character to the molecule.

The overall solubility is a balance between the highly polar salt group and the non-polar phenyl group. Therefore, the ideal solvent will typically be a polar protic or aprotic solvent that can effectively solvate the ionic portion without being so powerful that it prevents precipitation upon cooling.

Q2: What defines an ideal recrystallization solvent for a hydrochloride salt like this?

A2: An ideal single solvent should exhibit a steep solubility curve for the compound. This means the compound should be sparingly soluble at low temperatures (e.g., room temperature or below) but highly soluble at the solvent's boiling point.[2] This differential solubility is the driving force for high-yield crystal recovery upon cooling. The solvent's boiling point should also be lower than the melting point of the compound to prevent "oiling out".[3]

Q3: Should I use a single-solvent or a two-solvent system for this purification?

A3: The choice depends on the results of your initial solvent screening.

  • Start with a single-solvent approach. It is simpler and often yields cleaner crystals.[2] Alcohols like isopropanol or ethanol are excellent starting points for amine hydrochlorides.[4]

  • Use a two-solvent system if no single solvent is ideal. This is necessary when your compound is either too soluble in all tested solvents (even when cold) or poorly soluble in all solvents (even when hot). In a two-solvent system, you dissolve the compound in a minimal amount of a hot "soluble solvent" and then add a "miscible anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[5]

Section 2: Solvent System Selection and Protocols

A systematic approach to solvent selection is critical for success. The following table provides a starting point for screening.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemTypeBoiling Point (°C)Rationale & Key Considerations
Isopropanol (IPA) Polar Protic82.6Primary Recommendation. Often provides the ideal solubility balance for amine hydrochlorides. Less volatile than methanol/ethanol, allowing for more controlled crystal growth.
Ethanol (EtOH) Polar Protic78.4A good alternative to IPA. May show slightly higher solubility, potentially requiring cooling to lower temperatures for optimal yield.
Methanol (MeOH) Polar Protic64.7Often shows high solubility for polar salts. May be better suited as the "soluble solvent" in a two-solvent system, as its high solvating power can lead to low yields if used alone.[6]
Water (H₂O) Polar Protic100Can produce exceptionally pure crystals due to its high polarity, which excludes many organic impurities.[7][8] However, removing residual water can be difficult. Use with caution.
Methanol / Diethyl Ether Two-SolventVariableA classic combination. Dissolve in minimal hot methanol, then add diethyl ether as the anti-solvent to induce precipitation.[4]
Isopropanol / Toluene Two-SolventVariableUseful if non-polar impurities are present. Dissolve in hot IPA and add toluene to decrease polarity and force crystallization of the polar salt.
Experimental Protocol 1: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol.

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more isopropanol in small portions until the solid is completely dissolved. Crucially, add only the minimum amount of hot solvent required to achieve full dissolution. [2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Experimental Protocol 2: Two-Solvent Recrystallization (Methanol/Diethyl Ether)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the absolute minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add diethyl ether dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[5]

  • Re-dissolution: If too much anti-solvent is added, add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling & Isolation: Follow steps 4-8 from the single-solvent protocol, using a pre-chilled mixture of methanol/diethyl ether (in the same approximate ratio) for the final wash.

Workflow: Recrystallization Strategy Selection

Recrystallization_Strategy start Crude N-Phenyltetrahydro-2H-pyran-4-amine HCl test_ipa Test Solubility in IPA start->test_ipa ipa_soluble_hot Soluble in Hot IPA? test_ipa->ipa_soluble_hot ipa_insoluble_cold Insoluble in Cold IPA? ipa_soluble_hot->ipa_insoluble_cold Yes too_soluble Compound is too soluble in all tested solvents ipa_soluble_hot->too_soluble No single_solvent Proceed with Single-Solvent Protocol using IPA ipa_insoluble_cold->single_solvent Yes insoluble Compound is insoluble in all tested solvents ipa_insoluble_cold->insoluble No two_solvent Proceed with Two-Solvent Protocol (e.g., MeOH/Ether) too_soluble->two_solvent insoluble->two_solvent

Caption: Decision workflow for selecting a recrystallization strategy.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section provides solutions to common issues.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens if the compound's melting point is below the solvent's boiling point or if there are significant impurities.

  • Immediate Action: Re-heat the solution to dissolve the oil completely. Add a small amount (1-5% of total volume) of additional hot solvent to ensure the solution is no longer supersaturated.[10]

  • Promote Crystal Growth: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This slower cooling favors the lower energy pathway of crystal lattice formation over oiling out.[9]

  • If Oiling Persists: The chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent system.

Q: No crystals have formed after cooling and chilling. What are my next steps?

A: This is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires a nucleation event.[9]

  • Induce Nucleation:

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seed: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystallization (a "seed crystal").[9]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then repeat the slow cooling process.

  • Add Anti-Solvent: If you are using a single solvent, you can cautiously add a few drops of a miscible anti-solvent (like diethyl ether for an IPA solution) until turbidity appears, then warm slightly to clarify and re-cool.

Q: My final yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[11]

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent for dissolution. Any excess will retain solute upon cooling.

  • Sufficient Chilling: Make sure the flask is chilled in an ice-water bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

  • Second Crop: The mother liquor (the filtrate after filtration) can be concentrated by boiling off a significant portion of the solvent. Upon cooling this concentrated solution, a second, though likely less pure, crop of crystals may be obtained.[2]

Workflow: Troubleshooting Common Recrystallization Issues

Troubleshooting_Flowchart start Problem Encountered During Cooling no_crystals No Crystals Formed start->no_crystals oiled_out Compound 'Oiled Out' start->oiled_out low_yield Yield is Poor start->low_yield scratch 1. Scratch inner flask surface with glass rod no_crystals->scratch reheat 1. Re-heat to dissolve oil oiled_out->reheat check_solvent_vol Review: Was minimum solvent volume used? low_yield->check_solvent_vol seed 2. Add a seed crystal scratch->seed reduce_solvent 3. Reduce solvent volume by boiling, then re-cool seed->reduce_solvent re_evaluate Re-evaluate solvent system reduce_solvent->re_evaluate add_solvent 2. Add small amount of additional hot solvent reheat->add_solvent slow_cool 3. Cool solution much more slowly add_solvent->slow_cool slow_cool->re_evaluate check_solvent_vol->re_evaluate No, improve next time second_crop Concentrate mother liquor to obtain a second crop check_solvent_vol->second_crop Yes yes_vol Yes no_vol No

Caption: A step-by-step flowchart for troubleshooting recrystallization.

Section 4: Safety & Handling

Q: What are the primary safety considerations when performing this recrystallization?

A: Always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Ventilation: Perform all operations in a well-ventilated fume hood, especially when working with volatile organic solvents.[10]

  • Heating: Never heat flammable organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath. Prevent bumping by using a stir bar or boiling chips.

  • Pressure: Never heat a sealed container. Erlenmeyer flasks should be covered with a watch glass, not a stopper, to allow for pressure equalization.

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Separation and purification of fatty acid amines.
  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • CAS:33024-60-1 | Tetrahydro-2H-pyran-4-amine Hydrochloride. Gnee Chemicals. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Missouri–St. Louis. [Link]

  • Experiment 2: Recrystallization. Thompson Rivers University. [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Recrystallization purification method of enamine salt.

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Characterization of N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, N-Phenyltetrahydro-2H-pyran-4-amine serves as a critical intermediate, particularly in the synthesis of opioid receptor agonists and anti-inflammatory agents. The conversion of the free base to its hydrochloride (HCl) salt is a standard procedure to enhance solubility and stability.

However, the protonation of the secondary amine induces significant electronic deshielding effects that alter the 1H NMR profile. This guide provides a comparative technical analysis of the HCl salt against its free base and starting materials, evaluating solvent performance and spectral resolution to ensure rigorous structural validation.

Part 1: Structural Dynamics & Theoretical Grounding

To accurately interpret the spectrum, one must understand the conformational preference of the tetrahydropyran ring. The 4-substituted tetrahydropyran typically adopts a chair conformation .

In the HCl salt form, the bulky N-phenyl ammonium group prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational lock defines the coupling constants (


 values) observed in the spectrum.
Key Structural Features for Assignment:
  • The Ammonium Center (

    
    ):  The positive charge on nitrogen acts as a strong electron-withdrawing group (EWG), causing downfield shifts for the ortho-phenyl protons and the methine proton at position 4 of the pyran ring.
    
  • Pyran Ring Anisotropy: The oxygen atom in the ring creates distinct chemical environments for axial and equatorial protons, necessitating high-field resolution to resolve geminal couplings.

Visualizing the Analytical Logic

The following diagram outlines the logic flow for assigning signals based on electronic effects and coupling constants.

NMR_Assignment_Logic Start Spectrum Analysis: N-Phenyltetrahydro-2H-pyran-4-amine HCl Region_Aromatic Region: 6.5 - 7.5 ppm (Phenyl Ring) Start->Region_Aromatic Region_Heterocycle Region: 1.5 - 4.0 ppm (Pyran Ring) Start->Region_Heterocycle Region_Exchange Region: > 8.0 ppm (Ammonium Protons) Start->Region_Exchange Logic_Ortho Ortho Protons Deshielded by NH2+ Region_Aromatic->Logic_Ortho Logic_Methine H-4 Methine (tt, J~11, 4 Hz) Region_Heterocycle->Logic_Methine Logic_Ether H-2/6 Protons (Next to Oxygen) Region_Heterocycle->Logic_Ether Decision_Solvent Solvent: DMSO-d6? Region_Exchange->Decision_Solvent Result_Visible Broad Singlet Visible Decision_Solvent->Result_Visible Yes Result_Invisible Exchange/Invisible (D2O/MeOD) Decision_Solvent->Result_Invisible No

Figure 1: Decision logic for signal assignment based on structural moieties and solvent selection.

Part 2: Comparative Analysis (Performance & Data)

This section compares the spectral "performance" of the HCl salt versus the Free Base, and evaluates solvent suitability.

Comparison A: HCl Salt vs. Free Base (Chemical Shift Drift)

The formation of the salt drastically changes the chemical environment. Researchers often mistake the salt for an impure product because the shifts do not align with the free base literature values.

Proton EnvironmentFree Base (

ppm, CDCl3)
HCl Salt (

ppm, DMSO-d6)
Mechanistic Cause of Shift
N-H (Amine) ~3.6 (Broad s, 1H)~10.5 - 11.0 (Broad s, 2H) Protonation creates

; H-bonding with DMSO deshields significantly.
Phenyl (Ortho) ~6.6 (d)~7.2 - 7.4 (d) Loss of N lone pair resonance into ring; Inductive withdrawal by

.
Phenyl (Para) ~6.7 (t)~7.1 (t) Reduced electron density in the aromatic ring.
Pyran H-4 (Methine) ~3.4 - 3.5 (m)~3.7 - 3.8 (m) Inductive effect of the adjacent cationic nitrogen.
Pyran H-2/6 (Eq) ~4.0 (dt)~3.9 - 4.0 (dd) Proximity to Oxygen dominates; less affected by N-protonation.

Key Insight: The most diagnostic indicator of successful salt formation is the downfield shift of the aromatic ortho-protons (approx +0.6 to +0.8 ppm) and the appearance of the broad ammonium signal in DMSO-d6.

Comparison B: Solvent Performance for HCl Salt Analysis

Choosing the right solvent is critical for salt analysis.

SolventSolubility PerformanceSpectral ResolutionRecommendation
DMSO-d6 High. Dissolves ionic salts effectively.Excellent. Slows proton exchange, allowing observation of

protons.
Primary Choice.
Methanol-d4 High.Good, but

protons exchange with solvent (disappear).
Secondary (if DMSO peaks overlap).
Chloroform-d Poor. Salts often crash out or form suspensions.Poor lineshape due to aggregation.Avoid for HCl salts.
D2O High.Good, but HDO peak can obscure pyran signals (approx 4.79 ppm). No NH signals.Use only for counter-ion quantification.

Part 3: Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water peaks obscuring the pyran region), follow this optimized preparation protocol.

Reagents
  • Analyte: N-Phenyltetrahydro-2H-pyran-4-amine HCl (>98% purity recommended).

  • Solvent: DMSO-d6 (99.9 atom % D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the HCl salt. Note: Salts are denser; 5mg may not provide sufficient signal-to-noise for 13C satellites if needed later.

  • Solvation: Add 0.6 mL of DMSO-d6. Cap the vial immediately to prevent atmospheric moisture absorption (DMSO is hygroscopic).

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear. If the salt is stubborn, sonicate for 1 minute at room temperature.

    • Critical Check: Hold the tube against light. Schlieren lines indicate incomplete mixing.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic protons and ammonium protons have different T1 relaxation times. A short D1 will under-integrate the ammonium peak.

    • Scans (NS): 16 or 32 scans are usually sufficient for H1.

    • Temperature: 298 K (25°C).

Analytical Workflow Diagram

This workflow ensures that impurity profiling is integrated into the standard analysis.

Experimental_Workflow Sample Sample Prep (10mg in DMSO-d6) Acquire Acquisition (ns=16, d1=5s) Sample->Acquire Process Processing (Phase/Baseline) Acquire->Process Check_NH Check >8ppm Broad Singlet? Process->Check_NH Salt_Confirmed Salt Confirmed Proceed to Integration Check_NH->Salt_Confirmed Yes FreeBase_Suspect Free Base Suspect Check Acid Stoichiometry Check_NH->FreeBase_Suspect No Impurity_Check Impurity Scan (Aniline/Pyran-one) Salt_Confirmed->Impurity_Check

Figure 2: Experimental workflow for validating salt formation and purity.

Part 4: Impurity Profiling & Troubleshooting

A pure spectrum is defined not just by what is there, but by what is absent. In the reductive amination of tetrahydropyran-4-one and aniline, two specific impurities are common.

Residual Aniline (Starting Material)
  • Detection: Look for a triplet at ~6.5 ppm (para-H) and a doublet at ~6.6 ppm (ortho-H) in DMSO.

  • Differentiation: The aniline amine protons (

    
    ) appear around 5.0 ppm  in DMSO, whereas the product's ammonium protons are >10 ppm.
    
Residual Tetrahydropyran-4-one
  • Detection: This ketone has no aromatic signals. Look for the distinct

    
     system of the pyran ring adjacent to the carbonyl.
    
  • Shift: Protons

    
     to the carbonyl appear as triplets around 2.4 ppm , distinct from the 
    
    
    
    -ether protons of the product.
Water Contamination
  • Symptom: A large broad singlet at 3.33 ppm in DMSO-d6.

  • Impact: This can overlap with the methine H-4 signal of the product (approx 3.7 ppm) or the H-2/6 signals.

  • Remediation: If the water peak integrates >10% of the solvent peak, dry the salt under vacuum (40°C, 10 mbar) for 4 hours and re-run.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Authoritative source for standard spectra of Aniline and Tetrahydropyran-4-one for impurity comparison).

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link] (Reference for theoretical chemical shift predictions and solvent effects).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link] (Standard for identifying solvent residuals and water peaks).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General reference for Reductive Amination mechanisms and Salt Formation effects). [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride in a laboratory setting. As researchers, our primary goal is to advance science, and that begins with ensuring a safe environment for ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower ourselves to make informed decisions, fostering a robust culture of safety.

The information herein is synthesized from established safety data for closely related amine hydrochlorides and general best practices for handling solid, powdered chemical reagents.[1][2][3][4][5] The core principle of our approach is hazard mitigation through a multi-layered defense, where Personal Protective Equipment (PPE) is the final, critical barrier between you and potential exposure.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must understand the nature of the chemical. Based on data for the parent amine hydrochloride, Tetrahydro-2H-pyran-4-amine hydrochloride, we can anticipate a similar hazard profile.[4][5] Amine hydrochlorides are often fine, crystalline solids that can easily become airborne, posing respiratory risks.

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS Hazard StatementPotential Effect
Skin Irritation (Category 2)H315: Causes skin irritationRedness, inflammation, or rash upon contact.
Eye Irritation (Category 2)H319: Causes serious eye irritationSignificant irritation, redness, pain, and potential for damage if not promptly addressed.
Specific Target Organ ToxicityH335: May cause respiratory irritationIrritation of the nose, throat, and lungs, leading to coughing and shortness of breath upon inhalation of dust.

This table is based on the hazard profile for the closely related compound Tetrahydro-2H-pyran-4-amine hydrochloride (CAS 33024-60-1) as a conservative estimate.[4][5]

The causality is clear: the powdered nature of the solid presents an inhalation hazard, while its chemical properties make it an irritant to any biological tissue it contacts. Our PPE strategy must therefore provide comprehensive protection for the skin, eyes, and respiratory system.

The Core Protocol: A Multi-Layered Defense

Effective protection is not just about wearing PPE; it's about a systematic workflow that minimizes exposure at every step. The following diagram outlines the essential stages of handling N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, emphasizing critical PPE and engineering control checkpoints.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Review_SDS Review SDS & SOPs Verify_Controls Verify Engineering Controls (Fume Hood/Ventilation) Review_SDS->Verify_Controls Proceed to Handling Gather_PPE Assemble All Required PPE Verify_Controls->Gather_PPE Proceed to Handling Don_PPE Don Full PPE Gather_PPE->Don_PPE Proceed to Handling Weigh_Dispense Weigh & Dispense (in Fume Hood) Don_PPE->Weigh_Dispense Experiment Perform Experiment Weigh_Dispense->Experiment Decontaminate Decontaminate Surfaces & Glassware Experiment->Decontaminate Segregate_Waste Segregate Chemical Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride.

Personal Protective Equipment (PPE) Specification

Always select PPE based on a thorough risk assessment. The following are the minimum requirements for handling this compound in solid form.

Hand Protection
  • Why: To prevent skin irritation (H315) from direct contact.

  • Specification: Nitrile gloves are the standard choice for splash protection against a wide array of laboratory chemicals.[6] Always use a thickness of 5 mil or greater.

  • Protocol:

    • Inspect gloves for any signs of damage (punctures, tears) before use.

    • Practice the "double gloving" technique, especially during weighing or when handling larger quantities, to provide an extra layer of protection.

    • If contact with the chemical occurs, remove the glove immediately using the proper technique (without touching the outer surface with your bare hand), and wash your hands.[2]

    • Never reuse disposable gloves.

Eye and Face Protection
  • Why: To prevent serious eye irritation (H319) from airborne particles or splashes.

  • Specification: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust.

  • Protocol:

    • Ensure goggles fit snugly against the face.

    • When there is a significant risk of splashing (e.g., when dissolving the solid or during vigorous reactions), a full-face shield should be worn in addition to chemical splash goggles.

Body Protection
  • Why: To protect skin on the arms and body from accidental spills and contamination.

  • Specification: A clean, buttoned laboratory coat made of a chemically resistant material.

  • Protocol:

    • Ensure the lab coat is fully buttoned and sleeves are not rolled up.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection
  • Why: To prevent respiratory irritation (H335) from inhaling the fine powder. This is arguably the most significant risk when handling the solid compound.

  • Specification: An N95-rated respirator mask is the minimum requirement when weighing or transferring the solid compound outside of a certified chemical fume hood.[7] These masks are designed to filter at least 95% of airborne particles.[8] For higher-risk activities or in poorly ventilated areas, a half-mask or full-face respirator with P100 particulate filters may be necessary.[9][10]

  • Protocol:

    • All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosolization.

    • If a fume hood is not available, a respirator is mandatory.

    • Ensure you have been properly fit-tested for the specific model of respirator you are using, as required by OSHA standards.[10]

    • Perform a user seal check each time you don the respirator.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the harm from an accidental exposure. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

G cluster_actions Exposure_Occurs Exposure Occurs Skin_Contact Skin Contact (H315) Exposure_Occurs->Skin_Contact Eye_Contact Eye Contact (H319) Exposure_Occurs->Eye_Contact Inhalation Inhalation (H335) Exposure_Occurs->Inhalation Response_Skin Remove contaminated clothing. Flush with water for 15 min. Skin_Contact->Response_Skin Action Response_Eye Immediately flush with eyewash for at least 15 min. Remove contact lenses. Eye_Contact->Response_Eye Action Response_Inhalation Move to fresh air immediately. Inhalation->Response_Inhalation Action Seek_Medical Seek Medical Attention (Bring SDS) Response_Skin->Seek_Medical Response_Eye->Seek_Medical Response_Inhalation->Seek_Medical

Caption: Immediate first aid response to chemical exposure.

  • IF ON SKIN: Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing and seek medical attention if irritation persists.[3]

  • IF IN EYES: Immediately and continuously rinse with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • IF INHALED: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[4]

  • IF SWALLOWED: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan: Responsible Stewardship

Proper disposal is a legal and ethical requirement to protect our environment and public health. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Protocol
  • Waste Segregation: Never dispose of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride in the regular trash or down the drain.

  • Solid Waste:

    • Collect any unused solid chemical, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[11]

  • Liquid Waste:

    • If the compound is used in solution, collect all waste solutions in a compatible, sealed, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and respirator filters should be collected in a separate, sealed bag and disposed of as solid hazardous waste.

  • Pickup and Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[11]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, we not only protect ourselves but also ensure the integrity of our research and the safety of our community. Trust in these procedures is built upon a foundation of scientific understanding and a commitment to excellence in every aspect of our work.

References

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • Spectrum Chemical. (n.d.). Lab Air Respirators.
  • University of Missouri Extension. (1993, October 1). How to Protect Yourself From Respiratory Hazards.
  • Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?
  • Penn State Extension. (2025, May 28). Respiratory Protective Devices for Pesticides.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Enamine. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • (n.d.). 6 - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, January 8). 3-Buten-1-amine Hydrochloride - SAFETY DATA SHEET.
  • JenKem Technology. (2012, January 1). MATERIAL SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydropyran. PubChem Compound Database.
  • Echemi. (2025, June 30). Tetrahydropyran-4-amine hydrochloride.
  • BLD Pharm. (n.d.). 33024-60-1|Tetrahydro-2H-pyran-4-amine hydrochloride.
  • CymitQuimica. (n.d.). CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride.
  • CAS. (n.d.). Tetrahydro-2H-pyran-4-amine hydrochloride. CAS Common Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Tetrahydro-pyran-4-ylamine HCl.
  • BLD Pharm. (n.d.). 38041-19-9|Tetrahydro-2H-pyran-4-amine.
  • Enamine. (n.d.). Safety Data Sheet.
  • US EPA. (n.d.). Substance Registry Services.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.